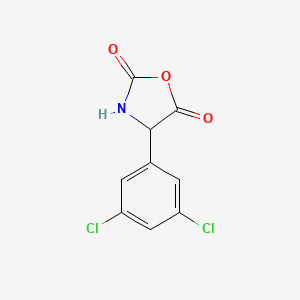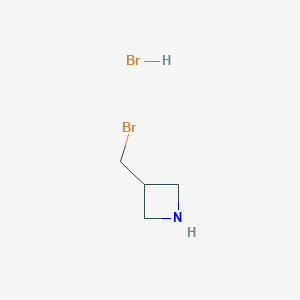
3-(2,3,5-Trifluorophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,5-Trifluorophenyl)azetidine: is a chemical compound characterized by the presence of an azetidine ring substituted with a trifluorophenyl group Azetidines are four-membered nitrogen-containing heterocycles, and the trifluorophenyl group introduces unique electronic properties due to the presence of fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Trifluorophenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,3,5-trifluorobenzylamine with a suitable electrophile under basic conditions can lead to the formation of the azetidine ring . Another method involves the use of azetidine precursors that undergo substitution reactions to introduce the trifluorophenyl group .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,3,5-Trifluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(2,3,5-Trifluorophenyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of novel compounds with specific reactivity .
Biology: Its structural features allow it to interact with biological macromolecules in unique ways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents .
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability .
Wirkmechanismus
The mechanism of action of 3-(2,3,5-Trifluorophenyl)azetidine involves its interaction with specific molecular targets. The trifluorophenyl group can engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity. The azetidine ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-(3,4,5-Trifluorophenyl)azetidine
- 3-[(2,4,5-Trifluorophenyl)methoxy]azetidine
- Azetidine-2-carboxylic acid derivatives
Uniqueness: 3-(2,3,5-Trifluorophenyl)azetidine is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C9H8F3N |
|---|---|
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
3-(2,3,5-trifluorophenyl)azetidine |
InChI |
InChI=1S/C9H8F3N/c10-6-1-7(5-3-13-4-5)9(12)8(11)2-6/h1-2,5,13H,3-4H2 |
InChI-Schlüssel |
DVWVCNZMHHXGSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=C(C(=CC(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)

![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)








